Norlevorphanol hydrobromide
Description
Structure
3D Structure of Parent
Properties
CAS No. |
63732-85-4 |
|---|---|
Molecular Formula |
C16H22BrNO |
Molecular Weight |
324.26 g/mol |
IUPAC Name |
(1R,9R,10R)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;hydrobromide |
InChI |
InChI=1S/C16H21NO.BrH/c18-12-5-4-11-9-15-13-3-1-2-6-16(13,7-8-17-15)14(11)10-12;/h4-5,10,13,15,17-18H,1-3,6-9H2;1H/t13-,15+,16+;/m0./s1 |
InChI Key |
LJAQABDSIONCIU-QALYCTJVSA-N |
SMILES |
C1CCC23CCNC(C2C1)CC4=C3C=C(C=C4)O.Br |
Isomeric SMILES |
C1CC[C@@]23CCN[C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)O.Br |
Canonical SMILES |
C1CCC23CCNC(C2C1)CC4=C3C=C(C=C4)O.Br |
Related CAS |
1531-12-0 (Parent) |
Synonyms |
3-hydroxymorphinan norlevorphanol norlevorphanol hydrobromide norlevorphanol, 9alpha,13alpha,14alpha-isome |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Characterization of Norlevorphanol
Comprehensive Nomenclature and Systemic Identifiers of Norlevorphanol (B8719409) Hydrobromide
A systematic and unambiguous naming system, along with unique identifiers, is crucial for the accurate reporting and retrieval of chemical information in research.
IUPAC Designation and CAS Registry Information in Research Context
The International Union of Pure and Applied Chemistry (IUPAC) name for the parent compound, norlevorphanol, is (1R,9R,10R)-17-azatetracyclo[7.5.3.0¹﹐¹⁰.0²﹐⁷]heptadeca-2(7),3,5-trien-4-ol. nih.gov Another systematic name is (4bR,8aR,9R)-6,7,8,8a,9,10-Hexahydro-5H-9,4b-(epiminoethano)phenanthren-3-ol. synzeal.com
The CAS Registry Number, a unique numerical identifier assigned by the Chemical Abstracts Service, is essential for database searches. The CAS number for the parent compound, norlevorphanol, is 1531-12-0. wikipedia.orgiiab.menih.gov The specific CAS number for Norlevorphanol hydrobromide is 63732-85-4. nih.gov
ChEMBL and PubChem Database Cross-Referencing for Research Applications
Cross-referencing across major chemical databases like PubChem and ChEMBL is vital for aggregating data on a compound's biological activity and properties.
PubChem: The PubChem Compound Identification (CID) for norlevorphanol is 5463854. nih.govwikidata.org
ChEMBL: The ChEMBL ID for norlevorphanol is CHEMBL3989483. nih.govwikidata.org
These databases provide comprehensive information, including synonyms, computed properties, and links to relevant literature and patents. nih.gov
Stereochemical Purity and Isomeric Forms in Scientific Investigations
The spatial arrangement of atoms, or stereochemistry, is a critical determinant of a molecule's biological activity. For morphinans like norlevorphanol, which have multiple chiral centers, the specific stereoisomer is paramount. reddit.com Norlevorphanol has three stereocenters, leading to the possibility of several stereoisomers. reddit.comfda.gov
Enantiomeric Distinction and Control in Syntheses
Norlevorphanol is the levorotatory isomer of 3-hydroxymorphinan. wikipedia.orgiiab.me This means it rotates plane-polarized light to the left. The synthesis of specific stereoisomers, known as enantioselective synthesis, is a key area of research to produce the desired biologically active form while avoiding inactive or potentially harmful isomers. researchgate.netchemrxiv.org The development of methods for the stereocontrolled synthesis of morphinan (B1239233) alkaloids has been a significant focus in organic chemistry. researchgate.net Techniques like the Grewe cyclization can be modified to control the formation of specific isomers. reddit.com
Impact of Stereochemistry on Molecular Interactions in Research Models
The stereochemistry of opioid compounds is fundamental to their interaction with opioid receptors (mu, delta, and kappa). guidetopharmacology.org The specific three-dimensional shape of the levo-isomer, norlevorphanol, is what allows it to bind effectively to these receptors, particularly the mu-opioid receptor. guidetopharmacology.orgtaylor.edu In contrast, its dextrorotatory enantiomer, dextrorphan (B195859), has a significantly different pharmacological profile. scribd.com
Research has shown that even subtle changes in the stereochemical configuration can dramatically alter the binding affinity and efficacy of a ligand at its receptor. nih.govnih.gov For instance, studies on dimeric opioid ligands, where two molecules like norlevorphanol are linked, revealed that the method of linking and the preservation of key functional groups are critical for maintaining receptor affinity. taylor.edu The precise stereochemical arrangement dictates how the molecule fits into the binding pocket of the receptor, influencing its pharmacological activity. nih.govmdpi.com
Synthetic Methodologies and Chemical Transformations of Norlevorphanol
Advanced Synthetic Routes to Norlevorphanol (B8719409) Hydrobromide
The synthesis of Norlevorphanol hydrobromide is a critical process for obtaining this key research compound. It typically involves multi-step procedures starting from more complex precursors and requires careful optimization to achieve desirable yields and purity.
Multi-Step Synthesis from Precursor Compounds
The primary route to Norlevorphanol involves the demethylation of levorphanol (B1675180). nih.gov Levorphanol itself can be synthesized through various methods, with a notable approach being the biomimetic-inspired total synthesis developed by Rice in 1980. nottingham.ac.uk This process establishes the core morphinan (B1239233) ring system. nottingham.ac.uk
A common industrial and laboratory method for obtaining Norlevorphanol is through the O-demethylation of levomethorphan using hydrobromic acid (HBr). google.com This reaction directly yields an aqueous HBr solution of Norlevorphanol. google.com The process involves heating levomethorphan with aqueous HBr, which cleaves the methyl ether to reveal the phenolic hydroxyl group of Norlevorphanol.
An alternative pathway involves the use of fungal cytochromes for N-demethylation of morphinans, which has shown promise on a preparative scale. chim.it However, scaling up these biotransformations can present challenges. chim.it
Optimization of Reaction Conditions and Yields in Laboratory Settings
The efficiency of chemical syntheses is highly dependent on the optimization of reaction conditions. numberanalytics.com Key factors that are systematically investigated to maximize yield and purity include temperature, pressure, solvent, and catalysts. numberanalytics.com
In the context of Norlevorphanol synthesis via demethylation, the concentration of the acid and the reaction temperature and duration are critical parameters. For instance, prolonged exposure to strong acids like HBr can lead to side reactions, necessitating careful control to optimize the yield of the desired product. The choice of solvent can also significantly impact the reaction outcome, with different solvents potentially hampering product formation to varying degrees. researchgate.net
The optimization process often involves a systematic approach, such as Design of Experiments (DoE), to efficiently explore the effects of multiple variables. numberanalytics.com This allows researchers to identify the ideal set of conditions that provide the highest yield and purity of this compound while minimizing waste and by-product formation. numberanalytics.com
Derivatization Strategies for Research Probes and Analog Synthesis
Norlevorphanol's structure, particularly the secondary amine, is a key functional group for derivatization. This allows for the synthesis of a wide array of analogs and research probes essential for studying opioid receptor function and developing new therapeutic agents.
N-Demethylation Pathways for Morphinan Scaffolds
N-demethylation is a fundamental transformation in morphinan chemistry, as the nature of the nitrogen substituent significantly influences the pharmacological activity at opioid receptors. chim.it This process converts tertiary amines, like those found in many natural opiates, into secondary amines, which serve as pivotal intermediates for synthesizing compounds like buprenorphine, naltrexone, and naloxone. chim.it
Several methods exist for N-demethylation:
Von Braun Reaction: This classic method utilizes cyanogen (B1215507) bromide (CNBr). chim.it However, it often requires protection of other functional groups, such as the phenolic hydroxyl group, to prevent side reactions. chim.it
Chloroformate Reagents: The use of alkyl chloroformates, such as methyl or ethyl chloroformate, is a widely employed method, particularly on an industrial scale. nottingham.ac.ukchim.it The reaction proceeds through a carbamate (B1207046) intermediate, which is then hydrolyzed to yield the secondary amine. chim.it
Electrochemical N-Demethylation: A more recent and sustainable approach involves the anodic oxidation of the tertiary amine. researchgate.net This reagent- and catalyst-free method offers a milder alternative to traditional chemical reagents. researchgate.net
The choice of demethylation strategy depends on the specific substrate and the desired scale of the reaction.
Introduction of Diverse Substituents for Structure-Activity Relationship Studies
Once Norlevorphanol is obtained, its secondary amine is readily alkylated to introduce a variety of substituents. This is a cornerstone of structure-activity relationship (SAR) studies, which aim to understand how different chemical groups affect a molecule's biological activity. nih.govfrontiersin.org
For example, Norlevorphanol can be alkylated with reagents like (bromomethyl)cyclobutane (B93029) or (bromomethyl)cyclopropane (B137280) to yield butorphan (B10826112) and cyclorphan (B1240199), respectively. nih.gov The introduction of different benzyl (B1604629) groups at the 3-amino position of morphinans has been shown to modulate binding affinity and selectivity for opioid receptors. nih.gov
SAR studies have revealed that even small changes to the N-substituent can have profound effects. For instance, replacing the N-methyl group with a cyclopropylmethyl group can convert a mu opioid receptor (MOR) agonist into an antagonist. nih.gov These studies are crucial for designing ligands with specific receptor profiles. nih.govnih.gov
Isolation and Purification Techniques for Research-Grade this compound
Obtaining high-purity this compound is essential for its use in research, as impurities can significantly affect experimental results. The purification process typically follows the synthesis and involves several standard laboratory techniques.
Following the demethylation of levomethorphan with HBr, the resulting aqueous solution contains this compound. google.com This solution is often neutralized, and the crude Norlevorphanol free base is extracted into an organic solvent. google.com
Further purification is often achieved through crystallization. The crude product can be converted to a salt, such as the tartrate or hydrobromide salt, which can then be recrystallized from a suitable solvent or solvent mixture to remove impurities. google.com For instance, levorphanol tartrate can be crystallized from an aqueous-organic solvent mixture. google.com
Chromatographic techniques, such as column chromatography, are also employed to separate Norlevorphanol from unreacted starting materials and by-products. For specialized applications like positron emission tomography (PET) studies, where radiolabeled compounds are used, rapid purification methods are necessary due to the short half-life of the radioisotopes.
The final research-grade product is typically characterized by various analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, to confirm its structure and purity. ojp.gov
Interactive Data Table: Properties of Norlevorphanol and Related Compounds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Structural Feature |
| Norlevorphanol | C16H21NO | 243.35 | Secondary amine at position 17 |
| Levorphanol | C17H23NO | 257.37 | N-methyl group |
| Levomethorphan | C18H25NO | 271.40 | N-methyl and O-methyl groups |
| Butorphanol (B1668111) | C21H29NO2 | 327.46 | N-cyclobutylmethyl group |
| Cyclorphan | C20H27NO | 297.44 | N-cyclopropylmethyl group |
Chromatographic Separation Methods in Synthetic Chemistry
Chromatographic techniques are indispensable for the purification and analysis of norlevorphanol and related compounds throughout the synthetic process. These methods separate components from a mixture based on their differential distribution between a stationary phase and a mobile phase. unodc.org High-performance liquid chromatography (HPLC) is a widely used technique for the analysis and purification of opiate alkaloids. google.comnih.gov
In the context of morphinan synthesis, column chromatography using adsorbents like silica (B1680970) gel or celite is a standard procedure for isolating and purifying intermediates and final products. unodc.orguwaterloo.ca For instance, after a synthetic step, a crude reaction mixture can be passed through a silica column, with different compounds eluting at different times based on their polarity, thereby separating the desired product from unreacted starting materials and byproducts. uwaterloo.ca
Furthermore, advanced chromatographic methods are crucial for quality control and detailed analysis. Affinity chromatography has been employed to isolate and purify opioid receptors using morphine derivatives, demonstrating the high specificity achievable with this technique. nih.govoup.com For analytical purposes, including the detection of metabolites or the assessment of purity, methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are utilized. nih.govojp.gov The separation of stereoisomers (enantiomers and diastereomers), which is critical in morphinan chemistry due to the high stereospecificity of opioid receptors, can be achieved using specialized chiral stationary phases in HPLC. google.comresearchgate.net
Table 1: Chromatographic Methods in Morphinan Chemistry
| Chromatographic Technique | Stationary Phase Example | Application in Norlevorphanol Synthesis/Analysis | Reference |
|---|---|---|---|
| Column Chromatography | Silica Gel, Celite, Alumina | Purification of crude synthetic products and isolation of intermediates. | unodc.orguwaterloo.ca |
| High-Performance Liquid Chromatography (HPLC) | C18, Chiral Phases | Purity assessment, quantitative analysis, and separation of stereoisomers. | google.comnih.govgoogle.com |
| Affinity Chromatography | Immobilized Morphine Derivative | Highly specific isolation of target molecules like opioid receptors. | nih.govoup.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Column | Analysis of volatile derivatives and identification of trace impurities. | nih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | C18 | Sensitive detection and quantification of norlevorphanol and its metabolites. | google.comojp.gov |
Recrystallization and Purity Enhancement Protocols
Recrystallization is a fundamental and widely applied technique for the purification of solid compounds like this compound. The process generally involves dissolving the crude solid in a hot solvent in which it is soluble, followed by slow cooling of the solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor. The selection of an appropriate solvent or solvent system is critical for the efficiency of this process. unodc.org
A primary method for both purifying and preparing norlevorphanol for use is through salt formation. The conversion of the norlevorphanol free base into its hydrobromide salt not only aids in purification through crystallization but also improves the compound's stability. wikipedia.org The process of crystallization can be highly selective and is a preferred method for purifying diastereomerically enriched morphinans. google.com
Innovative purity enhancement protocols have been developed that utilize chemical transformations. One such patented method addresses the removal of norlevorphanol as an impurity during the synthesis of levorphanol. google.com This process involves the following steps:
A mixture containing levorphanol and the norlevorphanol impurity is treated with a base. google.com
The mixture is then reacted with ethyl formate (B1220265), which selectively converts the norlevorphanol impurity into formylated norlevorphanol. google.com
The differing chemical properties of the desired product (levorphanol) and the formylated impurity allow for their separation via crystallization. The desired compound is crystallized, typically as a tartrate salt, leaving the formylated norlevorphanol in the solution. google.com
This approach demonstrates how a targeted chemical transformation can be a powerful tool for enhancing the purity of the final product by altering the properties of a persistent impurity. google.com Ultimately, these purification steps are designed to achieve high purity (e.g., greater than 99%) for the final active pharmaceutical ingredient. google.com
Table 2: Purity Enhancement Protocols for Morphinans
| Method | Description | Key Advantage | Reference |
|---|---|---|---|
| Recrystallization | Dissolving the crude compound in a hot solvent and allowing it to cool to form pure crystals. | Effective for removing soluble impurities from a solid product. | unodc.orggoogle.com |
| Salt Formation (Hydrobromide) | Reacting the free base with hydrobromic acid to precipitate the this compound salt. | Simultaneously purifies and converts the compound to a stable, usable form. | wikipedia.org |
| Chemical Derivatization | Selective chemical reaction (e.g., formylation) of the norlevorphanol impurity to alter its properties. | Allows for the removal of impurities that are difficult to separate by other physical means. | google.com |
| Diastereomeric Resolution | Contacting a mixture of diastereomers with a resolving agent to form a salt, followed by selective recrystallization of one isomer. | Separates specific stereoisomers, which is crucial for pharmacological activity. | google.com |
Molecular and Cellular Pharmacological Characterization of Norlevorphanol
Opioid Receptor Binding Affinities and Kinetics in Isolated Systems
The interaction of an opioid ligand with its receptor is quantified by its binding affinity, typically expressed as the inhibition constant (Ki). A lower Ki value signifies a stronger binding affinity. zenodo.org Specific Ki values for norlevorphanol (B8719409) at the mu (μ), kappa (κ), and delta (δ) opioid receptors are not widely reported. However, extensive data exists for its parent compound, levorphanol (B1675180), which demonstrates high-affinity binding across all three major opioid receptor types. nih.gov
Specific binding affinity data for norlevorphanol at the mu-opioid receptor (MOR) is scarce. Its parent compound, levorphanol, demonstrates very high affinity for the MOR. Studies using recombinant human μ-opioid receptors have reported Ki values for levorphanol in the sub-nanomolar range, indicating a potent interaction. zenodo.orgnih.gov This high affinity is consistent across various MOR splice variants. nih.gov Given that the MOR is the primary target for classical opioid analgesics like morphine, it is anticipated that norlevorphanol would also exhibit significant affinity for this receptor. mdpi.com
There is a lack of specific binding affinity data for norlevorphanol at the delta-opioid receptor (DOR). Levorphanol shows potent binding to the DOR, with Ki values often intermediate to its MOR and KOR affinities. nih.gov This profile suggests that levorphanol and its metabolites may engage multiple opioid receptor systems to produce their effects.
Table 1: Opioid Receptor Binding Affinities (Ki) of Levorphanol
This table presents data for Levorphanol, the parent compound of Norlevorphanol, as specific data for Norlevorphanol is not widely available.
| Receptor Subtype | Ligand | Ki (nM) | Species/System |
|---|---|---|---|
| Mu-Opioid (MOR) | Levorphanol | 0.6 ± 0.2 | Rat Brain (Cloned Receptor) nih.gov |
| Mu-Opioid (MOR) | Levorphanol | 0.96 | Human (Recombinant) nih.gov |
| Kappa-Opioid (KOR) | Levorphanol | 2.3 | Guinea Pig Brain guidetopharmacology.org |
| Kappa-Opioid (KOR) | Levorphanol | 10.9 | Human (Recombinant) nih.gov |
Kappa-Opioid Receptor (KOR) Ligand Binding Profile
Receptor Agonism and Antagonism at the Cellular Level (in vitro research)
The functional activity of a ligand following receptor binding is assessed through cellular assays that measure downstream signaling events. These assays determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist (activates the receptor but with lower efficacy than a full agonist).
Opioid receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gi/Go pathway, leading to the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP). elifesciences.org A common method to measure this activation is the [35S]GTPγS binding assay, which quantifies G-protein activation upon agonist binding. acs.org
Specific data from [35S]GTPγS assays for norlevorphanol are not found in the reviewed literature. However, studies on levorphanol show that it is a potent agonist at the MOR and DOR, and a partial agonist at the KOR. nih.gov It effectively stimulates [35S]GTPγS binding, confirming its role as a functional agonist that initiates the G-protein signaling cascade. nih.gov The potency (EC50) and maximal effect (Emax) of levorphanol vary across different receptor splice variants, highlighting a complex functional profile. nih.gov
Prolonged or intense agonist stimulation of GPCRs often leads to receptor desensitization and internalization, processes mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins. mdpi.com The recruitment of β-arrestin to the receptor uncouples it from the G-protein and targets it for endocytosis. plos.org This pathway is implicated in the development of tolerance and certain side effects of opioids. plos.org
There are no specific studies detailing norlevorphanol's capacity to induce β-arrestin recruitment. Research on levorphanol reveals a distinct signaling bias. While it potently activates G-protein signaling, it is significantly less effective at recruiting β-arrestin2. nih.gov Compared to the reference agonist DAMGO, levorphanol acts as a partial agonist with low efficacy in β-arrestin recruitment assays. nih.gov This property, known as G-protein bias, suggests that levorphanol preferentially activates the G-protein pathway over the β-arrestin pathway, a profile that may be associated with a more favorable therapeutic window. nih.gov
Table 2: Functional Activity of Levorphanol at the Mu-Opioid Receptor (MOR-1 Splice Variant)
This table presents data for Levorphanol, the parent compound of Norlevorphanol, as specific data for Norlevorphanol is not widely available. Data reflects activity at the MOR-1 splice variant and is relative to the full agonist DAMGO.
| Assay | Parameter | Value (Levorphanol) |
|---|---|---|
| G-Protein Activation ([35S]GTPγS) | EC50 (nM) | 28 |
| Emax (% DAMGO) | 84.5% | |
| β-Arrestin2 Recruitment | EC50 (nM) | 103 |
| Emax (% DAMGO) | 30.1% |
Source: Pharmacological characterization of levorphanol, a G-protein biased opioid analgesic. nih.gov
G-Protein Coupled Receptor (GPCR) Activation Assays
Interactions with Non-Opioid Receptor Systems in Preclinical Models
Beyond its classification as a morphinan (B1239233) opioid, the pharmacological profile of norlevorphanol extends to interactions with other critical signaling systems in the central nervous system. Preclinical research has begun to explore these non-opioid activities, particularly focusing on its potential modulation of glutamate (B1630785) receptors and its interaction with membrane transporters.
N-Methyl-D-Aspartate (NMDA) Receptor Modulatory Research
Direct and specific research investigating the modulatory effects of norlevorphanol on the N-methyl-D-aspartate (NMDA) receptor is not extensively detailed in publicly available scientific literature. However, significant interest in this area stems from the well-documented NMDA receptor antagonist properties of structurally related morphinan compounds. researchgate.net
Levorphanol, the N-methylated parent compound of norlevorphanol, is recognized for its multimodal mechanism of action, which includes antagonism at the NMDA receptor. researchgate.net This activity is considered to contribute to its efficacy in managing complex pain states that are often refractory to conventional opioids. researchgate.net Similarly, dextrorphan (B195859), the primary metabolite of the common antitussive dextromethorphan (B48470) and a structural relative, also functions as an NMDA-receptor antagonist. uni-goettingen.degoogle.com
The NMDA receptor, a key component of the excitatory glutamatergic system, plays a pivotal role in central sensitization, a process underlying the development and maintenance of chronic pain. biorxiv.orgbiorxiv.org Pharmacological agents that modulate NMDA receptor function are therefore of significant interest as non-opioid or opioid-adjunctive analgesics. biorxiv.orgbiorxiv.org Given the established NMDA receptor activity within the morphinan chemical class, norlevorphanol represents a candidate for investigation, although specific binding affinities and functional modulation data from preclinical models are required to confirm this hypothesis.
Organic Cation Transporter 1 (OCT1) Substrate and Inhibitor Investigations
The interaction of opioids with membrane transporters is an area of growing research, as it influences their pharmacokinetic and pharmacodynamic properties. Norlevorphanol, also known as (-)-3-hydroxymorphinan, has been evaluated in the context of its interaction with the human Organic Cation Transporter 1 (OCT1). uni-goettingen.de OCT1, encoded by the SLC22A1 gene, is highly expressed in the liver and is crucial for the uptake of a wide range of organic cations, including many prescription drugs. uni-goettingen.defrontiersin.org
In a comprehensive in vitro screening of various opioids, the potential for interaction with OCT1 was systematically assessed. uni-goettingen.deuni-goettingen.de This research utilized Human Embryonic Kidney 293 (HEK293) cells overexpressing the OCT1 transporter to measure both the inhibition of transport and whether the compounds themselves are substrates for the transporter. uni-goettingen.de While specific data for the levo-isomer norlevorphanol is sparse, findings for the closely related dextromethorphan and its metabolites, including the dextro-isomer (+)-3-hydroxymorphinan, indicate potent interactions with OCT1. uni-goettingen.de Dextromethorphan and its metabolites were identified as being among the most potent inhibitors of OCT1, with low IC50 values. uni-goettingen.de
The study categorized opioids based on their interaction with OCT1. Analysis of physicochemical properties suggested that morphinans with lower lipophilicity (logD at pH 7.4) are more likely to be substrates or non-inhibitors of OCT1, whereas synthetic opioids with higher lipophilicity tend to be more potent inhibitors. uni-goettingen.deuni-goettingen.de
| Compound | Interaction Type | Reported Finding | Source |
|---|---|---|---|
| Dextromethorphan | Inhibitor | Among the most potent inhibitors with low IC50 values. | uni-goettingen.de |
| (+)-3-Hydroxymorphinan | Metabolite of Interest | Metabolite of dextromethorphan; studied in the context of OCT1 inhibition. | uni-goettingen.de |
| Morphine | Substrate | Known substrate of OCT1; diminished OCT1 activity leads to elevated plasma levels. | uni-goettingen.de |
| Levorphanol | Inhibitor | Identified as an inhibitor that could potentially reach high enough concentrations to inhibit OCT1 in vivo. | uni-goettingen.de |
Mechanisms of Action Elucidation in Ex Vivo and In Vitro Research Settings
The characterization of norlevorphanol's molecular and cellular pharmacology relies heavily on established ex vivo and in vitro experimental models. These research settings allow for a detailed examination of the compound's interaction with specific biological targets, cellular pathways, and tissue-level effects, independent of the complexities of a whole living organism. nih.gov
In vitro models are fundamental to elucidating mechanisms of action. These typically involve studies using cultured cells, often genetically modified to express a specific target of interest. For instance, cell lines like HEK293 are commonly used to create recombinant systems that overexpress a single receptor or transporter, such as the mu-opioid receptor or OCT1. frontiersin.orgfrontiersin.org This approach allows researchers to measure binding affinities (Ki), functional activity (e.g., G-protein activation or inhibition of adenylyl cyclase), and transport kinetics (e.g., uptake rates and IC50 for inhibition) with high precision. frontiersin.orgnih.gov Studies on related compounds have used such systems to demonstrate that different opioid agonists can have varying abilities to induce receptor phosphorylation and internalization, key steps in signal desensitization. frontiersin.org For example, in vitro studies revealed that levorphanol, unlike other potent opioids, failed to induce phosphorylation of the kappa-opioid receptor, highlighting subtle but important mechanistic differences among morphinans. frontiersin.org
Ex vivo models, such as the isolated perfused lung or other organ preparations, serve as an intermediate step between in vitro assays and in vivo studies. nih.gov These models maintain the tissue architecture and some physiological function, allowing for the investigation of drug absorption, distribution, and metabolism within a specific organ. nih.gov For a compound like norlevorphanol, an ex vivo setup could be used to study its transport across biological barriers and its metabolic profile in liver tissue, providing data that is more predictive of in vivo pharmacokinetics than cell culture models alone. nih.gov
Together, these research settings provide a powerful toolkit for building a comprehensive pharmacological profile of norlevorphanol hydrobromide, from its interaction with specific molecular targets to its effects on cellular signaling and tissue disposition.
Metabolic Pathways and Enzymatic Biotransformation in Research Models
Cytochrome P450 (CYP) Mediated Metabolism in Hepatic Systems
Identification of Specific CYP Isoforms Involved in Norlevorphanol (B8719409) Metabolism
The metabolism of morphinan (B1239233) derivatives is significantly influenced by the cytochrome P450 (CYP) enzyme system. While direct studies on norlevorphanol are limited, research on related compounds provides strong indications of the CYP isoforms likely involved in its metabolism. For instance, the metabolism of dextromethorphan (B48470), which results in the formation of dextrorphan (B195859) and subsequently (+)-3-hydroxymorphinan (the dextrorotatory enantiomer of norlevorphanol), is primarily mediated by CYP2D6 and CYP3A4. uni-goettingen.denih.gov Specifically, CYP3A4 is involved in the metabolism of dextrorphan to (+)-3-hydroxymorphinan. uni-goettingen.de Given the structural similarities, it is plausible that these isoforms also play a role in the metabolism of norlevorphanol.
Studies on other opioids further support the involvement of a range of CYP enzymes. For example, the metabolism of desomorphine, a structurally related opioid, involves seven different CYP isoenzymes: CYP2B6, CYP2C8, CYP2C9, CYP2C18, CYP2C19, CYP2D6, and CYP3A4. ojp.gov Similarly, the metabolism of verapamil (B1683045) and its N-demethylated metabolite, norverapamil, involves P450s 3A4, 3A5, and 2C8, with minor contributions from 2D6 and 2E1. nih.gov These findings suggest that the metabolism of norlevorphanol in hepatic systems is likely a complex process involving multiple CYP isoforms.
In Vitro Metabolic Stability and Enzyme Kinetics Studies
Enzyme kinetics studies determine parameters like the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), which describe the affinity of an enzyme for a substrate and the maximum rate of metabolism. if-pan.krakow.pl For example, kinetic studies of verapamil metabolism by various P450 isoforms have determined the Km and Vmax values for the formation of its metabolites. nih.gov Similar studies for norlevorphanol would be necessary to fully characterize its metabolic profile and predict its behavior in vivo.
Conjugation Reactions: Glucuronidation and Sulfation Pathways
In addition to Phase I metabolism mediated by CYP enzymes, morphinan compounds undergo Phase II conjugation reactions, primarily glucuronidation and sulfation. These processes increase the water solubility of the compounds, facilitating their excretion. google.com Norlevorphanol has known human metabolites that include 3-hydroxy-morphinan-glucuronide and 3-Hydroxymorphinan sulfate (B86663). nih.gov This indicates that both glucuronidation and sulfation are significant metabolic pathways for this compound.
The enzyme UDP-glucuronosyltransferase (UGT) is responsible for glucuronidation. Studies on the related compound desomorphine have shown that nine recombinant UGTs (UGT1A1, UGT1A3, UGT1A8, UGT1A9, UGT1A10, UGT2B4, UGT2B7, UGT2B15, and UGT2B17) are capable of producing desomorphine-glucuronide. ojp.gov It is highly probable that a similar array of UGT isoforms is involved in the glucuronidation of norlevorphanol.
Sulfation is another important conjugation pathway for opioids, catalyzed by sulfotransferase (SULT) enzymes. researchgate.net For instance, SULT2A1 is the major human SULT responsible for the sulfation of butorphanol (B1668111) and levorphanol (B1675180). researchgate.net Given that norlevorphanol is the N-demethylated metabolite of levorphanol, it is likely that SULT2A1 also plays a role in its sulfation. painphysicianjournal.com
Norlevorphanol as a Metabolite of Other Morphinan Derivatives (e.g., Dextromethorphan, Dextrorphan)
Norlevorphanol is a known metabolite of levorphanol. painphysicianjournal.com The metabolism of levorphanol primarily yields levorphanol-3-glucuronide and norlevorphanol, which is also referred to as (-)-3-hydroxymorphinan. painphysicianjournal.com It is important to distinguish this from the metabolic pathway of dextromethorphan. Dextromethorphan is metabolized to dextrorphan, which is then further metabolized to (+)-3-hydroxymorphinan, the dextrorotatory enantiomer of norlevorphanol. painphysicianjournal.comuni-goettingen.de Therefore, while norlevorphanol itself is not a direct metabolite of dextromethorphan or dextrorphan, its enantiomer is. wikipedia.orgpainphysicianjournal.com
The formation of norlevorphanol from levorphanol occurs through N-demethylation, a common metabolic reaction for many opioids. nih.gov
| Parent Compound | Key Metabolic Pathway | Resulting Metabolite |
|---|---|---|
| Levorphanol | N-demethylation | Norlevorphanol ((-)-3-hydroxymorphinan) painphysicianjournal.com |
| Dextromethorphan | O-demethylation followed by N-demethylation | (+)-3-hydroxymorphinan (enantiomer of norlevorphanol) painphysicianjournal.comuni-goettingen.de |
Investigating Metabolite Activity and Fate in Research Contexts
The pharmacological activity of metabolites is a crucial aspect of drug metabolism research. While norlevorphanol itself is an opioid analgesic, the activity of its subsequent metabolites, such as the glucuronide and sulfate conjugates, is generally considered to be significantly reduced or inactive, primarily serving to facilitate elimination from the body. wikipedia.orgwikipedia.org However, it is important to note that the dextrorotatory enantiomer, (+)-3-hydroxymorphinan, has been shown to have potent neuroprotective and neurotrophic effects without producing typical opioid-like side effects. wikipedia.orgnih.gov This highlights the stereospecificity of the pharmacological actions of these metabolites.
Analytical and Spectroscopic Methodologies for Norlevorphanol Hydrobromide Research
Advanced Chromatographic Techniques for Quantitative Analysis
Chromatographic methods are fundamental for separating Norlevorphanol (B8719409) from complex mixtures, such as biological samples or synthetic reaction products, enabling its accurate quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like Norlevorphanol. Methods are often developed for the simultaneous determination of Norlevorphanol (as 3-hydroxymorphinan) alongside its parent compounds and other metabolites. nih.govnih.gov Validation of these methods ensures they are accurate and precise for their intended purpose. nih.gov
Method development typically involves optimizing the separation on a reverse-phase column, such as a Phenyl or C18 column. nih.govresearchgate.net The mobile phase is usually a gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer, with additives like acetic acid or triethylamine (B128534) to improve peak shape and resolution. nih.govnih.govresearchgate.net Fluorescence detection is often employed due to the native fluorescence of the phenolic morphinan (B1239233) structure, providing excellent sensitivity. nih.govnih.gov A simple and improved HPLC method with fluorometric detection for the simultaneous determination of dextromethorphan (B48470) and its three metabolites, including 3-hydroxymorphinan (Norlevorphanol), in human plasma has been developed and validated. nih.gov This method uses a phenyl column and an isocratic mobile phase, with a total run time of only 15 minutes. nih.gov The lower limit of quantitation (LLOQ) in human plasma was established at 1 nM for each compound. nih.gov
| Parameter | Condition |
|---|---|
| Column | Phenyl Analytical Column |
| Mobile Phase | Isocratic mixture of Methanol (20%), Acetonitrile (30%), and 10mM KH₂PO₄ buffer with 0.02% Triethylamine, pH 3.5 (50%) |
| Flow Rate | 1.0 mL/min |
| Detection | Fluorescence (e.g., Excitation: 280 nm, Emission: 310 nm) |
| Run Time | ~15 minutes |
| Lower Limit of Quantitation (LLOQ) | 1 nM in human plasma |
Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. While Norlevorphanol itself is not sufficiently volatile for direct GC analysis, it can be analyzed after a derivatization step. However, methods have also been developed for its analysis without derivatization. nih.gov GC is particularly useful for creating a metabolic profile from biological samples like urine or plasma. nih.govresearchgate.net
A validated Selected Ion Monitoring (SIM) GC/MS method has been established for the simultaneous determination of dextromethorphan and its metabolites, including 3-hydroxymorphinan, in various biological matrices without the need for derivatization. nih.gov This method demonstrates good linearity and achieved a lower limit of quantitation of 10 ng/mL for all analytes in plasma, urine, and in vitro incubation matrices. nih.gov The sample preparation typically involves a liquid-liquid extraction or solid-phase extraction to isolate the analytes from the biological matrix. mdpi.com
| Parameter | Condition |
|---|---|
| GC Column | HP-5MS UI (or equivalent) 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Initial 100°C, ramp to 300°C |
| MS Detection | Selected Ion Monitoring (SIM) |
| Limit of Quantitation | 10 ng/mL |
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Mass Spectrometry (MS) for Identification and Structural Confirmation
Mass Spectrometry (MS) is an indispensable tool in the analysis of Norlevorphanol, providing molecular weight information and structural details through fragmentation analysis. It is most often coupled with a chromatographic technique (LC-MS or GC-MS) to provide separation prior to detection. researchgate.netojp.gov
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and fragmented to produce product ions. wikipedia.orgnationalmaglab.org This process provides a structural fingerprint of the molecule, enhancing the certainty of identification. wikipedia.orgnih.gov For Norlevorphanol (as 3-hydroxymorphinan), a rapid and sensitive UPLC-MS/MS method has been developed. researchgate.net In positive ionization mode, Norlevorphanol is detected as its protonated molecule [M+H]⁺. This precursor ion is then fragmented, and specific product ions are monitored. researchgate.net The fragmentation pattern is characteristic of the morphinan skeleton.
A key technique used is Multiple Reaction Monitoring (MRM), where the transition from a specific precursor ion to a specific product ion is monitored, providing high selectivity and sensitivity. researchgate.netthe-ltg.org
| Parameter | Value (m/z) |
|---|---|
| Precursor Ion [M+H]⁺ | 244.17 |
| Primary Product Ion (MRM) | 157 |
| Other Observed Product Ions | 215.1, 201.1, 199.1 |
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This accuracy allows for the determination of the elemental formula of a compound, which is a powerful tool for identification and structural confirmation. ojp.govwashington.edu For Norlevorphanol (C₁₆H₂₁NO), the exact mass of the neutral molecule and its protonated form can be calculated and compared to the measured mass. This is crucial for distinguishing it from isomers, which have the same nominal mass but different elemental compositions or structures. The use of techniques like LC-Q/TOF-MS (Liquid Chromatography-Quadrupole/Time-of-Flight Mass Spectrometry) allows for the collection of high-resolution data for both the precursor and fragment ions, further aiding in structural elucidation. ojp.gov
| Species | Elemental Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| Neutral Molecule [M] | C₁₆H₂₁NO | 243.16231 |
| Protonated Molecule [M+H]⁺ | C₁₆H₂₂NO⁺ | 244.16959 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like Norlevorphanol. It provides detailed information about the carbon-hydrogen framework of the molecule. capes.gov.brresearchgate.net Both ¹H NMR and ¹³C NMR spectra are used to assign the structure. acs.org
In the ¹H NMR spectrum, the chemical shift, integration, and coupling patterns of the proton signals provide information about the electronic environment and connectivity of the hydrogen atoms. libretexts.orglibretexts.org For the morphinan skeleton, characteristic signals appear for the aromatic protons, the protons on the cyclohexane (B81311) ring, and the various protons adjacent to the nitrogen and oxygen atoms. nih.gov
¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. acs.org The chemical shifts of the carbon atoms are highly dependent on their hybridization and the nature of the atoms attached to them. pitt.eduorganicchemistrydata.org Studies on a wide range of morphinan alkaloids have allowed for the unambiguous assignment of the carbon resonances. capes.gov.brnih.gov
| Nucleus | Structural Feature | Approximate Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H NMR | Aromatic Protons (on phenolic ring) | 6.5 - 7.0 |
| Protons α to Nitrogen | 2.5 - 3.5 | |
| Aliphatic Protons (cyclohexane ring) | 1.0 - 2.5 | |
| ¹³C NMR | Aromatic Carbons | 115 - 145 |
| Carbons α to Nitrogen | 40 - 60 | |
| Aliphatic Carbons (cyclohexane ring) | 20 - 45 |
Proton (¹H) NMR and Carbon (¹³C) NMR Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Norlevanol hydrobromide. tutorsglobe.com Both ¹H and ¹³C NMR provide detailed information about the molecular structure.
¹H NMR: Proton NMR spectra are used to identify the number and types of hydrogen atoms in the molecule. Chemical shifts, splitting patterns (multiplicity), and integration values offer insights into the electronic environment and connectivity of protons. For complex molecules like Norlevorphanol, high-field NMR instruments are often necessary to resolve overlapping signals. pitt.edu
¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton. researchgate.net Each unique carbon atom in the Norlevorphanol molecule gives a distinct signal, and its chemical shift is indicative of its functional group and hybridization state. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.
While specific spectral data for Norlevorphanol hydrobromide is not widely published in publicly accessible literature, the analysis would be analogous to that of other morphinan compounds. google.com The interpretation of these spectra is fundamental for confirming the compound's identity and for the structural characterization of any potential impurities. researchgate.net
Table 1: Hypothetical NMR Data Interpretation for Norlevorphanol
| Nucleus | Expected Chemical Shift Range (ppm) | Information Provided |
| ¹H | 6.5 - 7.5 | Aromatic protons on the phenolic ring. |
| ¹H | 2.5 - 4.0 | Protons adjacent to the nitrogen atom and the hydroxyl group. |
| ¹H | 1.0 - 2.5 | Aliphatic protons of the morphinan ring system. |
| ¹³C | 140 - 160 | Carbon atoms of the phenolic ring attached to the hydroxyl group. |
| ¹³C | 110 - 130 | Other aromatic carbon atoms. |
| ¹³C | 20 - 70 | Aliphatic carbon atoms of the morphinan skeleton. |
This table is for illustrative purposes and actual chemical shifts may vary based on solvent and experimental conditions.
Two-Dimensional NMR Techniques for Complex Structure Assignment
For unambiguous assignment of all proton and carbon signals in a complex molecule like Norlevorphanol, two-dimensional (2D) NMR techniques are indispensable. walisongo.ac.idslideshare.net These methods provide correlation information between different nuclei.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. tutorsglobe.com It helps in tracing out the proton connectivity within the morphinan rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. walisongo.ac.id
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. tutorsglobe.com It is particularly powerful for identifying connections across quaternary carbons and heteroatoms, which is crucial for piecing together the complete molecular structure. pitt.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This is vital for determining the stereochemistry of the molecule.
The combined application of these 2D NMR techniques allows for a complete and confident assignment of the complex structure of this compound. google.com
Radiometric Techniques for Receptor Binding and Distribution Studies
Radiometric techniques are essential for studying the interaction of Norlevorphanol with opioid receptors and its distribution in biological tissues. These methods utilize radiolabeled versions of the compound. researchgate.net
Synthesis of Radioligands for Preclinical Imaging Research
To conduct preclinical imaging studies such as Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), Norlevorphanol must be labeled with a positron-emitting (e.g., Carbon-11, Fluorine-18) or gamma-emitting radionuclide. researchgate.netnih.gov The synthesis of these radioligands is a specialized process that often involves the introduction of the radioisotope in the final steps of the chemical synthesis to maximize the radiochemical yield and specific activity. nih.gov
The precursor for radiosynthesis is often a closely related, non-radioactive molecule that can be readily converted to the desired radioligand. For morphinans, iodinated or brominated precursors are commonly used for the synthesis of tritiated radioligands. mdpi.comresearchgate.net The choice of radionuclide depends on its half-life and the imaging modality to be used. For instance, Carbon-11 has a short half-life of about 20.4 minutes, which necessitates rapid synthesis and purification.
Autoradiography and Receptor Occupancy Assessments in Tissue Samples
Autoradiography is a powerful technique used to visualize the distribution and density of opioid receptors in tissue sections. nih.govnih.gov In this method, thin slices of tissue (e.g., from the brain) are incubated with a radiolabeled form of Norlevorphanol or a competing radioligand. giffordbioscience.com The tissue sections are then exposed to a photographic film or a sensitive phosphor imaging screen, which detects the radiation and creates an image showing the location of the radioligand binding.
In Vitro Autoradiography: This is used to determine the anatomical distribution of binding sites for Norlevorphanol in various tissues. ucla.edujneurosci.org By using different concentrations of the radioligand and competing unlabeled drugs, the affinity (Ki) and density (Bmax) of the receptors can be quantified.
Ex Vivo Autoradiography: In this approach, an animal is first treated with unlabeled Norlevorphanol. psychogenics.com The animal is then sacrificed, and its tissues are sectioned and incubated with a suitable radioligand. giffordbioscience.com The reduction in radioligand binding in the tissues from the treated animal compared to a control animal provides a measure of receptor occupancy by Norlevorphanol in vivo. psychogenics.com This is crucial for understanding the relationship between the administered dose and the engagement of the target receptors in the body.
Impurity Profiling and Reference Standard Development for Research
The presence of impurities in a pharmaceutical substance can significantly impact its biological activity and safety. veeprho.com Therefore, rigorous impurity profiling is a critical aspect of the research and development of this compound.
Impurity profiling involves the identification, structural elucidation, and quantification of any unwanted chemical entities present in the bulk drug substance. veeprho.com These impurities can originate from starting materials, intermediates, by-products of the synthesis, or degradation products.
A combination of chromatographic and spectroscopic techniques is typically employed for impurity profiling:
High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for separating the main compound from its impurities. Different detector types, such as UV-Vis or mass spectrometry, can be used for detection and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying impurities. ncats.ioojp.gov The mass spectrometer provides the molecular weight of the impurities, and fragmentation patterns can help in their structural elucidation.
NMR Spectroscopy: Once an impurity is isolated, NMR spectroscopy (¹H, ¹³C, and 2D NMR) is the most powerful technique for definitively determining its chemical structure.
Reference Standard Development: A highly purified and well-characterized sample of this compound is required to serve as a reference standard. This standard is essential for:
Quantitative Analysis: It is used as a calibrant in analytical methods like HPLC to accurately determine the amount of Norlevorphanol in a sample.
Impurity Control: It is used to identify and quantify known impurities.
Method Validation: It is crucial for validating the accuracy, precision, and linearity of analytical methods.
The development of a reference standard involves extensive purification and characterization to establish its identity, purity, and potency with a high degree of confidence.
Comparative Pharmacological Studies and Structure Activity Relationship Sar Analyses
Comparison of Norlevorphanol (B8719409) Activity with Structurally Related Morphinans
Norlevorphanol's pharmacological activity is best understood when compared to its close structural relatives within the morphinan (B1239233) class.
Analogues of Levorphanol (B1675180) and Dextrorphan (B195859)
Norlevorphanol is the levorotatory isomer of 3-hydroxymorphinan. wikipedia.org It is the N-demethylated form of levorphanol, a potent opioid analgesic. wikipedia.org While norlevorphanol itself possesses morphine-like analgesic properties, its potency is reported to be less than that of levorphanol. wikipedia.orgwikipedia.org This difference is primarily attributed to the absence of the N-methyl group, which generally enhances analgesic activity in this class of compounds.
In contrast, the dextrorotatory isomer of 3-hydroxymorphinan, a metabolite of dextromethorphan (B48470) and dextrorphan, lacks opioid activity. wikipedia.org Instead, it exhibits neuroprotective effects through a mechanism independent of NMDA receptor binding, involving the suppression of glutamate (B1630785) release. wikipedia.org This stark difference in pharmacology between the levo- and dextro-isomers highlights the critical role of stereochemistry in the interaction of morphinans with their biological targets.
Levorphanol itself is a potent agonist at mu (µ), delta (δ), and kappa (κ) opioid receptors. nih.govnih.gov It displays high affinity for all three receptor types, contributing to its broad-spectrum analgesic effects. nih.gov
Other Opioid and Non-Opioid Morphinan Derivatives
The morphinan scaffold allows for extensive chemical modification, leading to a wide range of compounds with diverse pharmacological profiles. wikipedia.org For instance, the addition of an allyl group to the nitrogen atom of norlevorphanol results in levallorphan, an opioid antagonist.
Other notable morphinan derivatives include:
Butorphanol (B1668111) and Cyclorphan (B1240199): These compounds, which feature a cyclobutylmethyl group on the nitrogen, act as mixed agonist-antagonists at opioid receptors. nih.gov They exhibit potent kappa-opioid agonism and mu-opioid antagonism or partial agonism. nih.gov
Dextromethorphan: This widely used cough suppressant is the dextrorotatory isomer of levomethorphan and has low affinity for opioid receptors, acting primarily as an NMDA receptor antagonist at higher doses. researchgate.net
Systematic Structure-Activity Relationship (SAR) Studies on Norlevorphanol Analogs
Systematic modifications of the norlevorphanol structure have provided valuable insights into the requirements for receptor binding and activity.
Influence of Functional Group Modifications on Receptor Selectivity
The 3-hydroxyl group is a crucial pharmacophoric element for high-affinity binding to opioid receptors. nih.gov Its replacement with other functional groups, such as alkyl or aryl groups, generally leads to a significant reduction in affinity. nih.gov However, certain modifications are tolerated. For example, replacing the phenolic hydroxyl group with a 2-aminothiazole (B372263) moiety can shift the compound's profile towards a full kappa-agonist and partial mu-agonist.
Bivalent ligands, created by linking two norlevorphanol molecules, have also been explored. Connecting two units via the nitrogen atoms resulted in a dramatic decrease in binding affinity at all opioid receptors. taylor.edu This suggests that the nitrogen atom is critical for receptor interaction and that bulky substituents at this position are detrimental to binding. taylor.edu
Stereochemical Effects on Binding and Intrinsic Activity
As previously mentioned, the stereochemistry of the morphinan core is a primary determinant of its pharmacological activity. The levorotatory isomers, such as norlevorphanol and levorphanol, are responsible for the opioid analgesic effects. wikipedia.org In contrast, their dextrorotatory counterparts are generally devoid of significant opioid activity. wikipedia.org This stereoselectivity is a hallmark of opioid receptor interactions.
Computational Chemistry and Molecular Modeling Approaches
Computational studies have been instrumental in elucidating the binding modes of morphinan ligands within the opioid receptors. The mu-opioid receptor (MOR) has a relatively open and shallow binding pocket. taylor.edu
Key amino acid residues within the MOR that interact with morphinan ligands include:
H297: This residue interacts with the aromatic ring of morphine-like compounds, often through a water-mediated hydrogen bond. taylor.edu
W318 and Y326: These residues in helix 7 are important for the binding of ligands like fentanyl and methadone. elifesciences.org
K233 and M151: Interactions with these residues on helices 5 and 3, respectively, have been observed for certain opioids. elifesciences.org
Molecular modeling suggests that the 3-hydroxyl group of morphinans like norlevorphanol forms a critical hydrogen bond with a histidine residue in the receptor binding pocket. The nitrogen atom is also essential for a salt bridge interaction with an acidic residue, anchoring the ligand in the active site.
Ligand-Receptor Docking Simulations
Ligand-receptor docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), forming a stable complex. plos.org In the context of norlevorphanol, docking simulations are used to model its interaction with the binding pockets of opioid receptors, primarily the mu (μ), kappa (κ), and delta (δ) subtypes. nih.govmdpi.com These simulations provide insights into the specific molecular interactions—such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts—that govern binding affinity and selectivity. google.comnih.gov
While specific docking studies focusing exclusively on norlevorphanol hydrobromide are not extensively detailed in the available literature, the methodology has been widely applied to structurally similar morphinans and opioids, allowing for well-founded inferences. plos.orgplos.org For instance, docking studies of morphine and its derivatives with the μ-opioid receptor have highlighted the critical role of specific amino acid residues. plos.orgnih.gov The protonated amine of the ligand typically forms a salt bridge with a highly conserved aspartic acid residue (Asp147 in the μ-opioid receptor), which is a key anchoring point. plos.org
The 3-phenolic hydroxyl group of norlevorphanol, a feature historically considered essential for potent opioid activity, is of particular interest in docking simulations. nih.gov Molecular models have proposed that this hydroxyl group acts as a hydrogen bond donor, interacting with residues such as Histidine (His297) or Lysine (Lys303) within the receptor's binding site. nih.gov Molecular modeling studies comparing 3-hydroxy epoxymorphinans to their 3-dehydroxy analogs have helped to comprehend differences in binding affinity and functional profiles, underscoring the importance of this functional group. nih.govresearchgate.net Docking programs utilize scoring functions to estimate the binding affinity (ΔG) and rank different binding poses, with lower energy scores typically indicating more favorable interactions. plos.orggoogle.com This information is invaluable for rationalizing observed SAR and for the prospective design of novel derivatives with tailored pharmacological profiles.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are powerful tools in drug discovery for predicting the activity of untested compounds, understanding the mechanism of action, and optimizing lead candidates. ijpras.com The fundamental principle of QSAR is that variations in the biological activity of a group of structurally related compounds, such as norlevorphanol derivatives, are dependent on changes in their physicochemical properties and/or structural features. nih.gov
The QSAR modeling process involves several key steps:
Data Set Selection : A series of structurally related compounds with experimentally determined biological activities (e.g., binding affinities like Kᵢ or functional activities like EC₅₀) is compiled. researchgate.net
Descriptor Calculation : Numerical values, known as molecular descriptors, are calculated for each compound to quantify various aspects of its structure, such as electronic, steric, and hydrophobic properties. nih.gov
Model Building : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like artificial neural networks (ANN), are used to build a mathematical equation linking the descriptors to the biological activity. researchgate.netnih.gov
Validation : The model's statistical significance and predictive power are rigorously assessed using internal validation (e.g., leave-one-out cross-validation, q²) and external validation with a set of compounds not used in model generation (r²). nih.gov
Several QSAR studies have been performed on morphinans, the structural class to which norlevorphanol belongs. One study focused on the antinociceptive activity of 31 morphinan derivatives, developing models with good descriptive (R² ≈ 0.92) and predictive (q² ≈ 0.76) power using MLR and ANN. researchgate.net Another study performed 2D- and 3D-QSAR on 40 aminomorphinan derivatives to identify the structural requirements for dual activity at μ and κ opioid receptors. researchgate.net Furthermore, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to indolomorphinan derivatives to evaluate their κ-opioid receptor antagonism, yielding models with high predictive accuracy. nih.gov These studies provide contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would increase or decrease biological activity, thereby guiding the design of new, more potent, and selective ligands.
Design and Synthesis of Novel Norlevorphanol Derivatives as Research Probes
The design and synthesis of novel derivatives based on the norlevorphanol scaffold are driven by the need for research probes to explore opioid receptor function and to develop potential therapeutics with improved properties. A primary motivation is to overcome the metabolic liabilities of the parent compound, such as the rapid first-pass metabolism of the phenolic hydroxyl group, which can lead to low oral bioavailability and a short duration of action. nih.govnih.gov
One strategic approach involves the bioisosteric replacement of the 3-phenolic hydroxyl group. Bioisosteres are functional groups that retain the key electronic and steric properties required for biological activity but have different physicochemical characteristics. Research has focused on replacing the phenol (B47542) with heterocyclic systems containing an N-H group to act as a metabolically stable mimic. nih.govresearchgate.net For example, an imidazolone-morphinan (a benzimidazolone derivative of 3-hydroxymorphinan) was designed and synthesized. nih.govresearchgate.net This compound demonstrated comparable activity to the parent 3-hydroxymorphinan in models of neuroinflammation, indicating that the benzimidazolone ring serves as an effective and more stable bioisostere of the phenol group. nih.govresearchgate.net
Another major area of investigation is the synthesis of derivatives with modifications at the nitrogen atom (N-17) and the introduction of new functional groups onto the aromatic ring. These derivatives are synthesized to expand the structure-activity relationships and to create ligands with mixed receptor profiles (e.g., κ-agonist/μ-antagonist), which may be valuable for developing medications for substance use disorders. nih.gov
The synthesis of these derivatives often begins with commercially available levorphanol, which is N-demethylated to yield norlevorphanol. nih.govnih.gov From this key intermediate, various synthetic routes are employed:
N-Alkylation : Norlevorphanol can be alkylated at the nitrogen atom with various groups (e.g., cyclopropylmethyl, cyclobutylmethyl) to produce compounds like cyclorphan and butorphan (B10826112). nih.govnih.gov
Modification of the Phenolic Group : The 3-hydroxyl group can be converted to a triflate. nih.govnih.gov This triflate is a versatile intermediate that can be used in palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination, to install amino or substituted amino groups, creating 3-aminomorphinan derivatives. nih.gov
Synthesis of Heterocyclic Analogues : The 3-aminomorphinan derivatives can be further reacted to form more complex heterocyclic systems. For instance, aminothiazolomorphinans have been synthesized from 3-aminomorphinans to create potent ligands with mixed κ-agonist and μ-agonist/antagonist activity. nih.gov
These synthetic efforts have yielded a wide array of novel probes, and their pharmacological evaluation continues to refine our understanding of the structural requirements for specific opioid receptor interactions.
Data Tables
Table 1: Binding Affinities (Kᵢ, nM) of N-Substituted Aminothiazolomorphinan Analogues at Opioid Receptors Data extracted from studies on aminothiazole-derived morphinans. nih.gov
| Compound | N-Substituent (R³) | N'-Substituent (R¹, R²) | κ (Kᵢ, nM) | μ (Kᵢ, nM) | δ (Kᵢ, nM) |
| 3 | Cyclopropylmethyl | H, H | 0.049 | 0.44 | 14 |
| 10 | Cyclobutylmethyl | H, H | 0.08 | 0.94 | 33 |
| 11 | Fluoropropyl | H, H | 0.06 | 0.38 | 21 |
| 13c | Fluoropropyl | H, Methyl | 0.16 | 2.5 | 16 |
| 19c | Fluoropropyl | H, Ethyl | 0.22 | 1.9 | 15 |
| 16c | Fluoropropyl | H, Propyl | 5.2 | 87 | 345 |
| 17c | Fluoropropyl | Methyl, Methyl | 23 | 291 | 1000 |
Regulatory and Ethical Dimensions in Norlevorphanol Research
Controlled Substance Regulations and Research Permitting
Norlevorphanol (B8719409) is classified as a Schedule I controlled substance in the United States by the Drug Enforcement Administration (DEA). iiab.menih.govecfr.gov This classification signifies that the substance has a high potential for abuse, no currently accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision. nih.govusdoj.gov The DEA assigns Norlevorphanol the Controlled Substances Code Number 9634. ecfr.govmo.gov
In 2014, the annual aggregate manufacturing quota for Norlevorphanol was 52 grams. iiab.mewikipedia.org This quota represents the total amount of the substance authorized for production in a given year. The hydrobromide salt of Norlevorphanol has a free base conversion ratio of 0.750. iiab.meusdoj.govusdoj.gov
The storage and handling of Norlevorphanol are subject to strict security requirements to prevent diversion. yale.edu Records of acquisition, use, and disposal must be meticulously maintained and be available for inspection by the DEA. tamu.edu Any theft or significant loss of the substance must be reported to the DEA within one business day of discovery. tamu.edu
Internationally, Norlevorphanol is also regulated as a controlled substance. For instance, it is listed as a Schedule I substance in Canada and under Anlage I in Germany, permitting its use for authorized scientific purposes only. iiab.mewikipedia.org In Brazil, it is classified as a Class A1 narcotic drug. wikipedia.org
Ethical Considerations in Preclinical Opioid Research (non-human subjects)
Preclinical research involving opioids like Norlevorphanol in non-human subjects is guided by fundamental ethical principles aimed at minimizing harm and ensuring the humane treatment of animals. A primary ethical mandate is that the potential benefits of the research must outweigh the harms to the animals involved. nih.gov
Key ethical considerations in this context include:
Justification of Research: The research must be based on a sound scientific hypothesis with a high probability of yielding valuable knowledge. nih.gov
Minimization of Pain and Distress: Researchers are obligated to use the least number of animals necessary and to refine experimental procedures to minimize any potential pain, suffering, or distress. This includes the use of appropriate analgesics and anesthetics.
Humane Endpoints: Clear criteria for humane endpoints should be established before the study begins to ensure that animals are euthanized before they experience significant or prolonged suffering.
Veterinary Care: Adequate veterinary care must be available to the animals throughout the research period.
Personnel Training: All personnel involved in the care and use of animals in research must be properly trained in the procedures they will be performing.
Institutional Animal Care and Use Committees (IACUCs) play a crucial role in overseeing and approving research protocols involving animals. usdoj.gov They are responsible for ensuring that the proposed research adheres to all relevant ethical guidelines and regulations.
Guidelines for Reporting and Disseminating Research Findings on Controlled Substances
The reporting and dissemination of research findings on Schedule I controlled substances like Norlevorphanol are subject to specific guidelines to ensure accuracy, prevent misuse of information, and contribute to the scientific record.
Key guidelines include:
Transparency and Rigor: Research reports should be transparent and detailed, allowing for the replication of findings. This includes a thorough description of the methodology, data analysis, and results. A lack of rigor in reporting can lead to publication bias and an overestimation of treatment effects. nih.gov
Data Sharing: There is a growing ethical imperative to share research data, including from failed trials, to advance scientific knowledge and avoid unnecessary duplication of research. nih.gov
Compliance with Legal and Regulatory Frameworks: All publications and presentations of research findings must comply with the legal and regulatory requirements of the jurisdictions in which the research was conducted and is being disseminated.
Public Communication: When communicating research findings to the public, researchers must be careful to present the information accurately and avoid sensationalism, particularly given the sensitive nature of Schedule I substances.
The DEA and other regulatory bodies provide guidance to researchers on compliance with federal requirements, aiming to foster a collaborative relationship that supports the appropriate use of controlled substances in research. usdoj.gov
Future Directions and Emerging Research Avenues for Norlevorphanol Hydrobromide
Exploration of Unconventional Biological Targets and Pathways
Future research into Norlevorphanol (B8719409) hydrobromide should extend beyond its presumed classical interactions with opioid receptors. The field of opioid pharmacology is increasingly recognizing the complexity of receptor signaling, moving into areas like receptor dimerization and allosteric modulation. nih.gov Investigating Norlevorphanol hydrobromide in this context could reveal a more nuanced pharmacological profile.
Key research areas would include assessing its affinity and functional activity at opioid receptor heterodimers, such as mu-delta (MOR-DOR) or kappa-delta (KOR-DOR) receptor complexes. rsc.org It has been suggested that ligands targeting these heterodimers could offer unique therapeutic profiles, potentially separating analgesia from adverse effects. rsc.org Furthermore, exploring whether this compound acts as a biased agonist—preferentially activating G-protein signaling over β-arrestin pathways—is a critical avenue. Biased agonists are a major focus in the development of safer opioids. Another area of interest is the potential for allosteric modulation, where the compound might bind to a site on the receptor distinct from the primary (orthosteric) site, modifying the effects of endogenous or exogenous opioids. nih.gov
| Potential Unconventional Target | Research Question | Hypothesized Outcome |
| Opioid Receptor Heterodimers (e.g., MOR-DOR) | Does this compound exhibit unique binding or signaling properties at heterodimeric complexes compared to monomeric receptors? | Identification of a novel mechanism that could lead to analgesics with fewer side effects. rsc.org |
| Biased Agonism Pathways | Does this compound preferentially activate G-protein signaling over the β-arrestin pathway at the mu-opioid receptor? | Potential for strong analgesia with reduced tolerance, dependence, and respiratory depression. |
| Allosteric Binding Sites | Can this compound act as an allosteric modulator of opioid receptors, altering the binding or efficacy of other ligands? | Development of a modulator drug that could fine-tune opioid therapy. nih.gov |
| Nociceptin/Orphanin FQ (NOP) Receptor | Does this compound interact with the NOP receptor, a related but non-classical opioid receptor? frontiersin.org | Discovery of a dual-target ligand that could modulate pain and other neurological functions. |
Development of Advanced In Vitro and In Vivo Research Models
To thoroughly investigate the mechanisms of this compound, researchers must move beyond conventional cell lines and animal models. The development of more sophisticated and human-relevant models is paramount for translating preclinical findings. nih.gov
Advanced in vitro models, such as human induced pluripotent stem cell (iPSC)-derived neurons and brain organoids, offer a powerful platform to study the effects of this compound on human neural tissue. advancedsciencenews.combioworld.complos.orgfrontiersin.org These models can replicate patient-specific genetic backgrounds and provide insights into the compound's impact on neuronal firing, network activity, and neurodevelopment. advancedsciencenews.combioworld.comfrontiersin.org
In parallel, advanced in vivo models are essential. The use of genetic mouse models, such as conditional knock-out or knock-in mice, would allow for the precise dissection of which opioid receptor subtypes and which specific neuronal populations mediate the effects of this compound. frontiersin.orgresearchgate.net For instance, researchers could investigate the compound's action in mice where the mu-opioid receptor is selectively deleted from specific brain regions or neuronal types. frontiersin.org
| Model Type | Specific Model Example | Research Application for this compound |
| Advanced In Vitro | Human iPSC-derived preBötzinger complex (preBötC) neurons | To assess the compound's potential for respiratory depression with higher human relevance than animal models. advancedsciencenews.combioworld.com |
| 3D Brain Organoids | To study the long-term effects of the compound on neural development, plasticity, and cell-to-cell interactions in a complex, human-derived system. frontiersin.org | |
| Advanced In Vivo | Conditional Knock-out Mice (e.g., MOR-deleted in GABAergic neurons) | To determine the specific cell types responsible for the analgesic versus the adverse effects of this compound. frontiersin.org |
| Humanized Mouse Models | To study the metabolism and efficacy of this compound in a system that more closely mimics human physiology. |
Integration of Omics Technologies in Mechanistic Studies
A deep understanding of this compound's molecular impact can be achieved by integrating various "omics" technologies. wiley.com These approaches provide a global, unbiased view of the changes occurring within a biological system in response to the drug.
Transcriptomics (RNA-seq) can reveal how this compound alters gene expression in target tissues like the brain and spinal cord. Proteomics can identify changes in protein levels and post-translational modifications, offering a direct look at the functional machinery of the cell. wiley.com Metabolomics can uncover shifts in metabolic pathways, which may be relevant to both efficacy and side effects. tandfonline.com A multi-omics approach, combining these datasets, can provide a comprehensive systems-level understanding of the drug's mechanism of action, identifying novel pathways and potential biomarkers of response or toxicity. nih.govmedrxiv.orgnih.gov
| Omics Technology | Objective | Potential Finding for this compound |
| Transcriptomics | To profile changes in gene expression in the dorsal root ganglia after administration. | Identification of novel genes involved in its analgesic mechanism. nih.gov |
| Proteomics | To quantify changes in the synaptic proteome of the nucleus accumbens following chronic exposure. | Revealing proteins and pathways related to its addiction potential or tolerance development. wiley.com |
| Metabolomics | To analyze metabolic shifts in the gut and brain after treatment. | Understanding its impact on the gut-brain axis and identifying metabolites that correlate with side effects. tandfonline.com |
| Multi-Omics Integration | To build a comprehensive network model of the drug's effects. | A systems-level map of the molecular pathways modulated by this compound, identifying key nodes for future drug development. medrxiv.org |
Potential for Norlevorphanol in Chemical Biology Tool Development
Beyond its potential as a therapeutic, this compound could serve as a scaffold for the development of sophisticated chemical biology tools. nih.gov By attaching fluorescent probes or photo-activatable groups to the Norlevorphanol molecule, researchers could create powerful tools to study opioid receptor biology in real-time. d-nb.info
Fluorescently labeled Norlevorphanol could be used to visualize receptor trafficking, internalization, and localization within living cells and tissues using advanced microscopy techniques. d-nb.info This would provide unprecedented insight into the dynamic regulation of the receptors it targets. Similarly, developing a radiolabeled version of Norlevorphanol would be invaluable for in vivo imaging studies, such as Positron Emission Tomography (PET), to map receptor distribution and occupancy in the living brain.
| Tool Type | Modification to Norlevorphanol | Application |
| Fluorescent Ligand | Covalent attachment of a fluorophore (e.g., a Bodipy dye). d-nb.info | Real-time imaging of receptor movement and dimerization on the cell surface. |
| Photoaffinity Probe | Incorporation of a photo-reactive group. | To permanently label and identify interacting proteins and receptor binding pockets. |
| PET Radiotracer | Synthesis with a positron-emitting isotope (e.g., Carbon-11). | In vivo imaging of receptor density and drug occupancy in the human brain. |
| Biotinylated Derivative | Addition of a biotin (B1667282) tag. | For use in affinity purification experiments to isolate and identify receptor complexes and binding partners. |
Collaborative Research Opportunities and Interdisciplinary Approaches
The complexity of pain and opioid pharmacology necessitates a departure from siloed research efforts. wakehealth.edu The future of this compound research hinges on fostering robust collaborations between chemists, biologists, clinicians, and engineers. defense.govmaryland.edunih.gov
Interdisciplinary teams can drive innovation by combining expertise. scielo.brewuu.nl For example, a collaboration between medicinal chemists and computational biologists could lead to the rational design of Norlevorphanol derivatives with improved properties. A partnership between neuroscientists using advanced in vivo models and engineers developing novel drug delivery systems could optimize its therapeutic application. Furthermore, public-private partnerships and collaborations with large research consortia, such as the NIH HEAL Initiative, could provide the resources and infrastructure needed to accelerate the translation of basic science discoveries into clinical applications. nih.govva.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
